Product packaging for 12-hydroxy-3Z-dodecenoic acid(Cat. No.:)

12-hydroxy-3Z-dodecenoic acid

Cat. No.: B15216167
M. Wt: 214.30 g/mol
InChI Key: RRJILZUCEDMMNU-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxy-3Z-dodecenoic acid is a mono-unsaturated hydroxy fatty acid of interest in chemical and biochemical research. This compound is listed in the ChEBI database under the identifier CHEBI:172329 . Fatty acids with a hydroxyl group at the omega (ω) or near-omega position, such as this C12 molecule, serve as valuable bifunctional intermediates. They can be used in synthesis cascades to produce precursors for bio-based polymers, offering a sustainable alternative to petrochemical raw materials . Research into related ω-hydroxy and oxo-fatty acids highlights their application in producing monomers for specialty polymers, including polyesters and polyamides like Nylon-12 . The (3Z) notation indicates the presence of a cis double bond between the third and fourth carbon atoms, a structural feature that can influence the compound's chemical reactivity and physical properties. As a building block, this compound provides researchers with a versatile starting material for exploring new synthetic routes in green chemistry and developing renewable, high-performance materials. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O3 B15216167 12-hydroxy-3Z-dodecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(Z)-12-hydroxydodec-3-enoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6-

InChI Key

RRJILZUCEDMMNU-VURMDHGXSA-N

Isomeric SMILES

C(CCCCO)CCC/C=C\CC(=O)O

Canonical SMILES

C(CCCCO)CCCC=CCC(=O)O

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of 12 Hydroxy 3z Dodecenoic Acid

Precursor Lipid Pathways and Initial Oxygenation Events

The biosynthesis of C12 hydroxy fatty acids originates from the oxygenation of larger polyunsaturated fatty acids (PUFAs) stored in plant cell membranes. This process is initiated by lipoxygenase enzymes in response to stimuli such as mechanical damage or pest attack.

Polyunsaturated fatty acids are the foundational substrates for the biosynthesis of a vast array of signaling molecules in plants known as oxylipins. The most common precursors for C12 oxylipins are C18 PUFAs, such as linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). nih.govuu.nlresearchgate.net These fatty acids, typically esterified in membrane lipids, are released by lipases, making them available for subsequent enzymatic reactions. The structure of the initial PUFA substrate is a key determinant of the final products of the pathway.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs that contain a (1Z,4Z)-pentadiene system. nih.govnih.gov This reaction converts the fatty acid into a fatty acid hydroperoxide (HPOD or HPOT), a reactive intermediate that is the committed precursor for various branches of the oxylipin pathway. nih.govnih.gov In animals, LOXs primarily act on arachidonic acid, while in plants, the main substrates are linoleic and α-linolenic acids. nih.gov

LOX isoforms exhibit high degrees of stereospecificity and regioselectivity, which are critical in determining the structure of the resulting hydroperoxide and all subsequent metabolites. Depending on the specific LOX isoform and the substrate, oxygen can be inserted at different positions on the fatty acid carbon chain. For the formation of C12 cleavage products, the most relevant reaction is the oxygenation at the C-13 position of a C18 fatty acid, such as linoleic or α-linolenic acid. uu.nlnih.gov This reaction, catalyzed by 13-LOX enzymes, predominantly yields a 13S-hydroperoxy derivative. For example, soybean LOX-1 specifically produces 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) from linoleic acid. nih.gov

The formation of C12 fatty acid derivatives is directly linked to LOX enzymes that generate 13-hydroperoxides from C18 PUFAs. Plant 13-LOXs readily accept both linoleic acid and α-linolenic acid as substrates. The choice of substrate influences the structure of the co-product formed during the subsequent cleavage reaction but yields the same C12 fragment. While the pathway to 12-hydroxy-3Z-dodecenoic acid is not explicitly defined, the initial step would invariably require a LOX to generate a hydroperoxide precursor.

Interactive Table: LOX Substrates and Products

EnzymeSubstrateProduct
13-Lipoxygenase (13-LOX)Linoleic acid13S-Hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE)
13-Lipoxygenase (13-LOX)α-Linolenic acid13S-Hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13S-HPOT)

Role of Lipoxygenases (LOXs) in Hydroperoxide Generation

Hydroperoxide Lyase (HPL) Catalysis in the Formation of this compound Related Intermediates

Following the initial oxygenation by LOX, the fatty acid hydroperoxide is metabolized by one of several enzymes. The pathway leading to C12 fragments involves the action of hydroperoxide lyase (HPL). nih.gov

Hydroperoxide lyases are specialized cytochrome P450 enzymes (classified as CYP74B or CYP74C) that catalyze the cleavage of fatty acid hydroperoxides into an aldehyde and an ω-oxo acid. nih.govwikipedia.org Specifically, 13-HPLs act on the 13-hydroperoxides of C18 fatty acids. The cleavage of 13S-HPODE or 13S-HPOT yields a C6 aldehyde and a C12 ω-oxo acid, namely 12-oxo-9(Z)-dodecenoic acid. uu.nlnih.govnih.gov This oxo-acid is a direct precursor to related hydroxy fatty acids. Subsequent reduction of the aldehyde at C-12 would yield a 12-hydroxy fatty acid. However, the documented product is the 9Z isomer, not the 3Z isomer. It is plausible that an uncharacterized isomerase could convert the 9Z-dodecenoic acid intermediate to the 3Z isomer, although this has not been confirmed in the literature. Some studies have noted the non-enzymatic isomerization of 12-oxo-9(Z)-dodecenoic acid to 12-oxo-10(E)-dodecenoic acid (traumatin). nih.govresearchgate.net

The mechanism of HPL, a P450 enzyme, is distinct from typical P450 monooxygenation reactions. The heme iron in the HPL active site catalyzes the homolytic isomerization of the fatty acid hydroperoxide substrate. wikipedia.org This process is thought to involve the formation of an alkoxyl radical from the hydroperoxide. The radical then rearranges, leading to the cleavage of the carbon-carbon bond adjacent to the original hydroperoxide-bearing carbon. wikipedia.org For a 13-hydroperoxide, this results in the scission of the C12-C13 bond. This cleavage generates a short-lived hemiacetal intermediate which then decomposes into the final aldehyde and ω-oxo acid products. nih.govwikipedia.org

Interactive Table: HPL Substrates and Cleavage Products

EnzymeSubstrateC12 ProductC6 Product
13-Hydroperoxide Lyase (13-HPL)13S-HPODE12-oxo-9(Z)-dodecenoic acidHexanal
13-Hydroperoxide Lyase (13-HPL)13S-HPOT12-oxo-9(Z)-dodecenoic acid(3Z)-Hexenal

Formation of 12-Oxo-(9Z)-Dodecenoic Acid as a Key Intermediate

The hydroperoxide lyase (HPL) pathway is activated in response to various stresses and leads to the production of C6 aldehydes and 12-oxo-(9Z)-dodecenoic acid, also known as (9Z)-traumatin. nih.gov This process begins with polyunsaturated fatty acids like linoleic and linolenic acid, which are first oxygenated by lipoxygenase (LOX) enzymes to form 13-hydroperoxy intermediates. researchgate.net Specifically, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) is a key substrate.

The enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family (CYP74B and CYP74C), then catalyzes the cleavage of this 13-hydroperoxide. researchgate.netnih.gov This enzymatic reaction splits the C18 fatty acid hydroperoxide into two fragments: a volatile C6-aldehyde (like hexanal) and the C12 compound, 12-oxo-9(Z)-dodecenoic acid. researchgate.netresearchgate.net This C12 ω-oxoacid is a critical intermediate in the biosynthesis of this compound. nih.gov

Researchers have successfully utilized recombinant HPL from papaya (Carica papaya) to synthesize 12-oxo-9(Z)-dodecenoic acid from 13S-HPODE, demonstrating the efficiency of this enzymatic step. researchgate.netresearchgate.net In these studies, 1 mM of the substrate was transformed with a 90% yield in just 10 seconds, highlighting the rapid nature of this catalytic conversion. researchgate.net The subsequent reduction of the aldehyde group on 12-oxo-(9Z)-dodecenoic acid yields the final product, this compound.

Characterization of Unstable Enol Intermediates in HPL Reactions

The conversion of fatty acid hydroperoxides by HPL does not proceed directly to the final oxo-acid. Instead, it involves the formation of highly unstable intermediates. Research suggests that HPLs function as isomerases that catalyze the homolytic rearrangement of the hydroperoxide into a short-lived hemiacetal. researchgate.net This hemiacetal then decomposes to produce the final aldehyde and ω-oxoacid products.

Direct evidence for an unstable intermediate was found through experiments with guava (Psidium guajava) HPL. nih.gov By incubating the enzyme with a labeled 13-hydroperoxide substrate at 0°C for a very short time (1 minute) and then rapidly trapping the products, scientists were able to identify an unstable enol oxylipin. nih.gov This intermediate was characterized using gas chromatography-mass spectrometry (GC-MS) and radio-high-performance liquid chromatography (radio-HPLC) after trimethylsilylation, a chemical modification to stabilize it for analysis. nih.gov

The identified compound was the trimethylsilyl (B98337) ether/ester of (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid. nih.gov When the incubation time was extended, the yield of this enol intermediate decreased, with a corresponding increase in the formation of 12-oxo-9-dodecenoic acid. nih.gov This demonstrates that the enol form is a genuine, albeit transient, precursor that tautomerizes (a process of chemical rearrangement) to the more stable keto form, 12-oxo-(9Z)-dodecenoic acid. nih.gov These findings support the mechanistic model where the true enzymatic product of HPL is an unstable intermediate that subsequently transforms into the observed final products. nih.govresearchgate.net

Interplay with Other Branches of the Oxylipin Cascade

The HPL pathway does not operate in isolation. It is part of the larger oxylipin network and its activity is closely linked with other branches, most notably the pathway leading to jasmonate synthesis.

Relationship to Jasmonate Biosynthesis Pathways

The HPL pathway and the jasmonate (JA) biosynthesis pathway represent two major, competing branches of the oxylipin cascade. mdpi.com Both pathways diverge from the same precursor molecule: the 13-hydroperoxides of fatty acids (e.g., 13-HPOT). researchgate.net While HPL cleaves this substrate to produce aldehydes and ω-oxoacids, the enzyme allene (B1206475) oxide synthase (AOS) converts it into an unstable allene oxide, the first committed step in the synthesis of jasmonic acid and related signaling molecules. researchgate.netmdpi.com

This competition for a common substrate necessitates a tight regulation to control the metabolic flux into either pathway. nih.gov Plants have evolved several mechanisms to manage this crosstalk. One key strategy is the spatial and temporal separation of the enzymes. Although both HPL and AOS can be localized to chloroplasts, studies in tomato have shown they can be targeted to different membranes within the chloroplast envelope—AOS to the inner membrane and HPL to the outer membrane—which may serve to partition the substrate pool. researchgate.netpnas.org Furthermore, their gene expression can be differentially regulated. For example, upon wounding in Arabidopsis, AOS expression is concentrated in the leaf vasculature, while HPL expression is higher at the wounded edges. pnas.org

Direct genetic evidence for this interplay comes from a rice mutant (cea62) that has a defect in the OsHPL3 gene. researchgate.net The blockage of the HPL pathway in this mutant leads to a massive overproduction (162-fold increase) of jasmonic acid, demonstrating that the fatty acid hydroperoxide substrate is shunted into the AOS pathway when the HPL branch is impaired. researchgate.net This highlights a clear negative correlation between the products of the two branches and confirms the direct biosynthetic competition.

Connections to Green Leaf Volatile (GLV) Production

The biosynthesis of this compound is intrinsically linked to the production of green leaf volatiles (GLVs). GLVs are a class of C6 compounds, including aldehydes, alcohols, and esters, that are responsible for the characteristic "green" smell of freshly cut grass and are rapidly released by plants upon tissue damage. nih.govnih.gov

The connection is direct and biochemical: the very same enzymatic reaction catalyzed by 13-hydroperoxide lyase (13-HPL) that produces the C12 precursor of our subject compound also produces a C6 GLV. nih.govresearchgate.net The cleavage of a C18 fatty acid hydroperoxide, such as 13-HPOT (from α-linolenic acid) or 13-HPOD (from linoleic acid), by 13-HPL yields two molecular fragments:

A C12 ω-oxoacid : 12-oxo-(Z)-9-dodecenoic acid. researchgate.netnih.gov

A C6 volatile aldehyde : (Z)-3-hexenal (from 13-HPOT) or n-hexanal (from 13-HPOD). nih.govresearchgate.net

Therefore, the formation of 12-oxo-(9Z)-dodecenoic acid and the formation of C6 GLVs are concurrent events, representing the two halves of the original substrate molecule. nih.govresearchgate.net These C6 aldehydes are the primary GLVs, which can be further metabolized by other enzymes into various alcohols and esters, diversifying the volatile blend. researchgate.net This biochemical linkage means that any conditions that activate the 13-HPL pathway to produce the precursors for this compound will simultaneously lead to the release of GLVs, which play critical roles in plant defense signaling, communication, and interactions with insects. nih.govpnas.org

Biological Functions and Molecular Signaling Mechanisms in Biological Systems Excluding Human Clinical Data

Role in Plant Defense Responses

The compound is a key player in the plant's innate immune system, contributing to a robust defense against external threats. Its production is often a direct response to physical damage or attack.

Research has identified 12-hydroxy-dodecenoic acid derivatives as potent signaling molecules capable of instigating significant changes in gene expression following wounding or simulated herbivory. researchgate.net While the full spectrum of activated genes is a subject of ongoing research, the ability of these C12 derivatives to elicit these transcriptional changes confirms their role as signals in the plant defense cascade. researchgate.net This function is often part of a broader activation of the hydroperoxide lyase (HPL) pathway, which is strongly induced during plant-pathogen interactions. mpg.denih.govresearchgate.net

The concentration of 12-hydroxy-dodecenoic acid increases markedly and swiftly in plant tissues subjected to mechanical damage or biotic stress. researchgate.net Studies on Nicotiana attenuata (coyote tobacco) have shown that upon wounding and herbivory simulation, the accumulation of 12-OH-(9Z)-dodecenoic acid rises rapidly, suggesting its function as a signal in these stress responses. researchgate.net Similarly, experiments on cut wheat roots demonstrated that (9Z)-12-hydroxy-9-dodecenoic acid induces physiological stress responses, such as increased oxygen consumption and changes in extracellular pH. researchgate.netorcid.org

A significant finding comes from research on olive fruits (Olea europaea) infested by the larvae of the olive fly, Bactrocera oleae. In response to this biotic stress, the HPL pathway is strongly activated, leading to a dramatic accumulation of specific C12 derivatives. mpg.deresearchgate.netresearchgate.net

Table 1: Change in Oxylipin Levels in Olive Fruits Infested by Bactrocera oleae Larvae

Compound Fold Increase in Infested vs. Control Fruits
12-hydroxy-dodecenoic acid 5.8
12-oxo-dodecenoic acid (Traumatin) 1.8

This interactive table is based on data from studies on olive fruit infestation, which measured a mixture of 12-hydroxy-(9Z)-dodecenoic acid and 12-hydroxy-(10E)-dodecenoic acid. mpg.deresearchgate.net

The role of 12-hydroxy-dodecenoic acid in mediating interactions with herbivores is well-documented. Its significant 5.8-fold increase in olive fruits during olive fly larval infestation is a direct line of evidence for its involvement in the defense against herbivorous insects. mpg.deresearchgate.net This response is part of the HPL pathway, which is known to produce compounds involved in herbivore resistance. nih.gov The accumulation of 12-hydroxy-dodecenoic acid and related compounds following herbivory suggests they act as signaling molecules to mount a defense. researchgate.netresearchgate.net While direct antimicrobial activity is a known function of many plant oxylipins, the specific contribution of 12-hydroxy-3Z-dodecenoic acid in direct pathogen neutralization remains an area for more detailed investigation. nih.gov

Function as a Signaling Molecule and Its Transduction Pathways

Beyond its role in immediate defense, 12-hydroxy-dodecenoic acid functions as a signaling molecule that can influence cellular machinery and developmental programs.

Protein phosphorylation is a key mechanism in signal transduction, and (9Z)-12-hydroxy-9-dodecenoic acid (HDA) has been shown to modulate this process in plants. In a study using Pisum sativum (pea), HDA was observed to influence the relative level of phosphorylated polypeptides (RLPPs). Specifically, it enhanced the phosphorylation of 15 kDa and 17 kDa polypeptides. Furthermore, both HDA and methyl jasmonate, another oxylipin, increased the levels of 73 kDa and 82 kDa RLPPs and boosted protein kinase activity in the presence of cAMP, indicating its active role in cellular signaling pathways.

Table 2: Effect of (9Z)-12-hydroxy-9-dodecenoic acid (HDA) on Protein Phosphorylation in Pisum sativum

Polypeptide (RLPP) Effect of HDA Treatment
15 kDa Enhanced
17 kDa Enhanced
73 kDa Increased

This interactive table summarizes findings on the influence of HDA on the relative level of phosphorylated polypeptides. science.gov

Studies have revealed that 12-hydroxy-9(Z)-dodecenic acid possesses bioregulatory properties that affect plant growth and cell division. Research on pea roots determined that this oxylipin actively promotes growth functions. It has a particularly potent effect on cell division; at a low concentration of 10⁻⁹ M, it was registered to increase the rate of mitosis by up to 17.5 times compared to the control group within four hours of application. This finding confirms the participation of this oxylipin in the regulation of the mitotic cycle and its role in modulating plant development.

Metabolic Fates and Bioactive Derivatives of this compound

The metabolic transformation of this compound and its related oxo-derivatives is a crucial aspect of their biological activity. These pathways involve both enzymatic and non-enzymatic reactions, leading to a variety of bioactive compounds.

A significant metabolic fate of C12 oxo-fatty acids is the isomerization of the double bond to form a more stable conjugated system. The precursor, 12-oxo-9(Z)-dodecenoic acid, which is formed from the cleavage of 13-hydroperoxyoctadecadienoic acid (13S-HPODE) by hydroperoxide lyase (HPL), can undergo isomerization to yield 12-oxo-10(E)-dodecenoic acid, a compound also known as traumatin (B1237919). nih.govcaymanchem.com

This isomerization is of considerable interest due to the biological activity of traumatin as a plant wound hormone. Research indicates that this conversion can occur non-enzymatically. In studies using recombinant papaya hydroperoxide lyase, the formation of 12-oxo-9(Z)-dodecenoic acid from 13S-HPODE was observed to be rapid, with subsequent slow formation of the 10(E)-isomer, traumatin, suggesting a non-enzymatic process. nih.gov The proposed mechanisms for this non-enzymatic isomerization include keto-enol tautomerism. researchgate.net

While a non-enzymatic route is evident, the existence of specific enzymes, such as a 3Z:2E-enal isomerase that acts on C6 and C9 aldehydes, raises the possibility of an enzymatic pathway for the isomerization of C12 oxo-acids in some biological contexts, though direct evidence for its action on 12-oxo-9(Z)-dodecenoic acid is still emerging.

Table 1: Enzymatic Cascade for the Formation of 12-Oxo-9(Z)-Dodecenoic Acid and its Isomerization

StepSubstrateEnzyme/ProcessProduct(s)Yield/EfficiencyReference
113S-Hydroperoxyoctadecadienoic acid (13S-HPODE)Hydroperoxide Lyase (HPL)12-oxo-9(Z)-dodecenoic acid, Hexanal90% conversion of 1 mM 13S-HPODE in 10 seconds nih.gov
212-oxo-9(Z)-dodecenoic acidNon-enzymatic isomerization12-oxo-10(E)-dodecenoic acid (Traumatin)Slow formation, up to 0.1 mM detected after 120 min nih.gov

The metabolic pathways of 12-hydroxydodecanoic acid can lead to the formation of further hydroxylated and oxidized derivatives. The saturated analog, 12-hydroxydodecanoic acid, is a substrate for human glutathione-dependent formaldehyde (B43269) dehydrogenase, which oxidizes it to an aldehyde. hmdb.catargetmol.com Furthermore, cytochrome P450 enzymes, specifically from the CYP4A family, are known to catalyze the omega-hydroxylation of fatty acids, and can further oxidize 12-hydroxydodecanoic acid to dodecanedioic acid. thegoodscentscompany.com

In various microorganisms, unspecific peroxygenases have been shown to hydroxylate saturated fatty acids of chain lengths from C8 to C12 at subterminal positions, primarily at C4 and C5, leading to the formation of γ- and δ-lactones after intramolecular esterification. nih.gov While these findings relate to the saturated C12 backbone, they suggest potential pathways for the modification of unsaturated hydroxy fatty acids as well.

Table 2: Examples of Further Oxidation of 12-Hydroxydodecanoic Acid

SubstrateEnzyme/Enzyme ClassProductBiological SystemReference
12-Hydroxydodecanoic acidGlutathione-dependent formaldehyde dehydrogenase12-oxododecanoic acidHuman hmdb.catargetmol.com
12-Hydroxydodecanoic acidCytochrome P450 4A1Dodecanedioic acidHuman, Rat thegoodscentscompany.com
Dodecanoic acidUnspecific Peroxygenase (e.g., from Collariella virescens)4-hydroxydodecanoic acid, 5-hydroxydodecanoic acidFungi nih.gov

Unsaturated fatty acids, including this compound and its isomers, are susceptible to non-enzymatic oxidation and autoxidation, particularly in the presence of oxygen and other reactive species. These reactions are typically initiated by free radicals and can lead to a complex mixture of products.

A notable example is the autoxidation of 12-oxo-trans-10-dodecenoic acid (traumatin) to traumatic acid. nih.gov This process is enhanced by factors such as rapid stirring and the presence of oxygen, indicating a free-radical-mediated mechanism. nih.govscispace.com The general mechanism of autoxidation of polyunsaturated fatty acids involves the formation of hydroperoxides, which can then decompose into various secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. free.frnih.gov

The non-enzymatic peroxidation of polyunsaturated fatty acids can lead to the formation of isoprostane-like compounds. free.frnih.gov While specific autoxidation products of this compound are not extensively characterized, it is plausible that similar radical-initiated processes would lead to a range of oxidized and fragmented derivatives.

Advanced Analytical Methods for Research and Characterization of 12 Hydroxy 3z Dodecenoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxylipin Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of oxylipins, including 12-hydroxy-3Z-dodecenoic acid. nih.govwaters.com Oxylipins are often present at very low concentrations in biological samples, and LC-MS provides the high sensitivity and selectivity needed for their detection. nih.gov The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate lipids and remove interfering matrix components. waters.comresearchgate.net The extract is then injected into the LC system for separation, followed by detection with a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). waters.com

LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for oxylipin profiling. nih.gov In this method, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and allows for reliable quantification, even in complex mixtures. waters.comwaters.com

ParameterTypical Value/Condition for Oxylipin Analysis
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Sample Preparation Solid-Phase Extraction (SPE)
MS Mode Tandem MS (MS/MS)
Scan Type Multiple Reaction Monitoring (MRM)
Internal Standards Deuterium-labeled oxylipins

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of metabolites like this compound. researchgate.netresearchgate.net Unlike standard resolution mass spectrometers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure the m/z of ions with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov

This high mass accuracy allows for the determination of a molecule's elemental formula. For instance, HRMS can confidently distinguish this compound (C₁₂H₂₂O₃) from other isobaric compounds that have the same nominal mass but a different elemental composition. nih.gov This capability is crucial in untargeted metabolomics studies where the identities of many detected compounds are initially unknown. researchgate.netnih.gov By providing a precise mass measurement, HRMS drastically narrows down the potential chemical formulas, and when combined with fragmentation data (MS/MS), it enables confident metabolite annotation. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially improved separation efficiency and speed. labcompare.com UHPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, generate much sharper and narrower chromatographic peaks. sigmaaldrich.com This leads to enhanced resolution, increased sensitivity, and shorter analysis times. labcompare.comsigmaaldrich.com

The improved resolution of UHPLC is particularly advantageous for oxylipin analysis, as biological samples often contain numerous isomeric compounds (molecules with the same chemical formula but different structures). waters.comresearchgate.net For example, UHPLC can effectively separate this compound from its positional isomers (e.g., 11-hydroxydodecenoic acid) or geometric isomers (e.g., 12-hydroxy-3E-dodecenoic acid), which may co-elute using standard HPLC methods. researchgate.net This separation is critical for accurate quantification and for distinguishing between different biosynthetic pathways. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for analyzing fatty acids. However, due to the low volatility and polar nature of hydroxy fatty acids like this compound, direct analysis is not feasible. The compound must first undergo a chemical derivatization step to increase its volatility and thermal stability. waters.comlipidmaps.org A common procedure is silylation, where the carboxylic acid and hydroxyl functional groups are converted into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers. lipidmaps.org

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which typically uses electron impact (EI) ionization. nih.gov EI causes predictable and reproducible fragmentation of the molecule, generating a characteristic mass spectrum that serves as a "fingerprint" for identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). unar.ac.id GC-MS is also highly effective for quantitative analysis, particularly when using stable isotope-labeled internal standards. lipidmaps.orgnih.gov

CharacteristicDescription
Prerequisite Chemical derivatization (e.g., silylation) to increase volatility.
Ionization Method Typically Electron Impact (EI).
Identification Based on retention time and comparison of fragmentation patterns to spectral libraries (e.g., NIST).
Application Suitable for both qualitative and quantitative analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry excels at providing mass and formula information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete, unambiguous structural elucidation. nih.gov NMR analysis provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. Crucially, the coupling constants between protons on the double bond can definitively establish its cis (Z) geometry.

Furthermore, ¹³C NMR spectroscopy would identify all 12 carbon atoms in the molecule, confirming the length of the acyl chain and the positions of the carboxyl, hydroxyl, and vinyl carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to piece together the entire molecular structure by establishing correlations between neighboring protons and between protons and carbons several bonds away. This level of detail is essential for confirming the exact position of the hydroxyl group at C-12 and the double bond at C-3, which is a significant challenge for mass spectrometry-based methods alone.

Quantitative Analysis and Fluxomics in Biological Systems

Accurate quantitative analysis of this compound is vital for understanding its biological relevance. The gold-standard approach is stable isotope dilution mass spectrometry, typically performed with LC-MS/MS. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard. lipidmaps.org Because the internal standard is chemically identical to the endogenous analyte, it co-elutes and co-ionizes but is distinguished by its higher mass. By measuring the ratio of the natural analyte to the labeled standard, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response. nih.gov

Fluxomics extends beyond simple concentration measurements to determine the rate of metabolic reactions (i.e., metabolic flux). nih.gov To study the flux through the pathway producing this compound, researchers can use stable isotope tracing. In this approach, a labeled precursor (e.g., ¹³C-labeled lauric acid) is supplied to a biological system (like cell culture). Over time, this labeled precursor is converted into various downstream metabolites. By using mass spectrometry to measure the rate at which the ¹³C label is incorporated into this compound, it is possible to determine its rate of synthesis. nih.gov This dynamic information is critical for understanding how metabolic pathways are regulated under different physiological or pathological conditions. nih.gov

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Deeper Elucidation of Uncharted Biosynthetic and Metabolic Pathways

Currently, the precise biosynthetic and metabolic pathways leading to the formation and degradation of 12-hydroxy-3Z-dodecenoic acid are not well-defined. Future research should focus on identifying the enzymatic machinery responsible for its synthesis. Key questions to be addressed include:

Identification of Hydroxylating Enzymes: Research is needed to determine which enzymes catalyze the terminal hydroxylation of a C12 fatty acid precursor. Cytochrome P450 monooxygenases are a primary class of enzymes known for their ability to hydroxylate fatty acids at various positions, including the ω-position. nih.govresearchgate.netnih.gov Specifically, the CYP4 family of enzymes in mammals is known for the preferential ω-hydroxylation of fatty acids. nih.gov Another possibility is the action of lipoxygenases, which typically introduce oxygen into polyunsaturated fatty acids but can exhibit diverse activities. nih.govmdpi.comdss.go.thnih.gov

Formation of the 3Z-Double Bond: The origin of the cis-double bond at the C3 position is another critical area of investigation. In some bacteria, the FabA and FabM enzymes are involved in introducing double bonds during fatty acid synthesis. nih.gov It is plausible that a similar enzymatic mechanism could be responsible for the 3Z configuration in the precursor to this compound.

Metabolic Fate: Understanding how this compound is metabolized is crucial. This involves identifying the enzymes and pathways responsible for its degradation or conversion into other molecules.

A proposed, yet unconfirmed, biosynthetic pathway could involve the initial synthesis of 3Z-dodecenoic acid, followed by terminal hydroxylation by a cytochrome P450 enzyme.

Potential Enzyme Class Role in Biosynthesis Potential Substrate
Cytochrome P450 MonooxygenasesTerminal (ω) hydroxylation3Z-dodecenoic acid
LipoxygenasesDioxygenation of fatty acidsDodecenoic acid precursor
Fatty Acid Desaturases/IsomerasesFormation of the 3Z-double bondDodecanoyl-ACP

Application of Synthetic Biology and Metabolic Engineering for Optimized Production

The microbial production of specialty chemicals through synthetic biology and metabolic engineering offers a sustainable alternative to chemical synthesis. researchgate.net There is significant potential to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae for the high-yield production of this compound. nih.govfrontiersin.orgnih.govfrontiersin.org Key strategies could include:

Heterologous Expression of Biosynthetic Genes: Once the genes encoding the necessary hydroxylases and desaturases are identified, they can be introduced into a suitable microbial host.

Pathway Optimization: To maximize product titers, it will be necessary to optimize the metabolic flux towards the target molecule. This can involve upregulating the expression of key enzymes, knocking out competing pathways, and ensuring a sufficient supply of precursor molecules. nih.govnih.gov

The table below outlines a potential metabolic engineering strategy for the production of this compound in a microbial host.

Engineering Strategy Target Objective
Gene OverexpressionThioesterase specific for C12 fatty acidsIncrease precursor (dodecanoic acid) availability
Gene OverexpressionDesaturase/Isomerase for 3Z bond formationConvert dodecanoic acid to 3Z-dodecenoic acid
Gene OverexpressionCytochrome P450 ω-hydroxylaseConvert 3Z-dodecenoic acid to the final product
Gene DeletionGenes involved in β-oxidation (e.g., fadD)Prevent degradation of fatty acid intermediates

Investigation of Ecological Roles and Interspecies Communication

Unsaturated fatty acids and their derivatives are known to play various roles in ecological interactions. semanticscholar.orgnih.gov Future research should investigate the potential ecological functions of this compound. Areas of interest include:

Antimicrobial Activity: Medium-chain fatty acids are known to possess antimicrobial properties. nih.gov It is important to investigate whether this compound exhibits inhibitory activity against pathogenic bacteria or fungi.

Quorum Sensing and Biofilm Formation: Some unsaturated fatty acids act as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to cell population density and can influence biofilm formation. mdpi.comoup.com The potential role of this compound as a signaling molecule in microbial communities warrants investigation.

Plant-Microbe Interactions: Fatty acid derivatives are involved in plant defense responses and can mediate interactions with symbiotic or pathogenic microbes. frontiersin.org

Exploration of Novel Non-Medical Biotechnological Applications, including Biopolymer Precursors

The bifunctional nature of this compound, with a carboxylic acid at one end and a hydroxyl group at the other, makes it a promising monomer for the synthesis of biopolymers. wur.nlrsc.org This opens up a range of potential non-medical biotechnological applications:

Polyester Synthesis: The hydroxyl and carboxyl groups can undergo polycondensation reactions to form polyesters. The presence of the double bond in the backbone of the polymer could allow for further modifications, such as cross-linking, to tailor the material properties.

Functionalized Polycarbonates: Functionalized fatty acids can be used as precursors for the synthesis of polycarbonates with tunable properties. researchgate.netbirmingham.ac.uk

Surfactants and Emulsifiers: Hydroxy fatty acids can have surfactant properties, making them potentially useful as bio-based emulsifiers in various industrial formulations.

The potential applications of biopolymers derived from this compound are summarized in the table below.

Polymer Type Potential Properties Potential Applications
PolyestersBiodegradable, functionalizable via the double bondBioplastics, coatings, adhesives
PolycarbonatesTunable mechanical and thermal propertiesAdvanced materials, drug delivery systems
Polyamides (after conversion of the hydroxyl group to an amine)High-performance bioplasticsEngineering applications

Q & A

Basic: What experimental methods are recommended for synthesizing 12-hydroxy-3Z-dodecenoic acid in laboratory settings?

Methodological Answer:
Synthesis typically involves catalytic hydroxylation of 3Z-dodecenoic acid precursors. For example:

  • Step 1 : Start with methyl 3Z-dodecenoate (CAS 65715-78-8) as a precursor .
  • Step 2 : Perform regioselective hydroxylation using a transition-metal catalyst (e.g., palladium or iron-based systems) under controlled pH (6–8) to target the C12 position .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold) .
  • Key Variables : Temperature (25–50°C), solvent polarity (acetonitrile/water mixtures), and catalyst loading (1–5 mol%) influence yield and stereoselectivity .

Basic: How can researchers safely handle and store this compound to mitigate flammability and irritation risks?

Methodological Answer:

  • Handling : Use explosion-proof equipment (e.g., spark-free tools, grounded containers) to prevent ignition of flammable vapors . Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles to avoid skin/eye irritation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid proximity to strong acids/oxidizers, which may induce decomposition .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 1M NaOH) before incineration by licensed hazardous waste facilities .

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration (δ 5.3–5.4 ppm for vinyl protons, J = 10–12 Hz) and hydroxyl position (δ 1.5–2.0 ppm for -OH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical [M-H]⁻ = 227.16 g/mol) and detects impurities (e.g., oxidation byproducts) .
  • FTIR : Peaks at 1700–1720 cm⁻¹ (carboxylic acid C=O) and 3400–3600 cm⁻¹ (-OH stretch) ensure functional group integrity .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties, such as melting points or enthalpy values?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform multiple heating/cooling cycles (5°C/min) to identify polymorph transitions. Compare results with NIST-standardized data (e.g., ΔfH°solid = -959±3 kJ/mol for 12-hydroxydodecanoic acid) .
  • Purity Assessment : Use gas chromatography (GC-FID) to quantify impurities (>99.5% purity required for reliable thermodynamic measurements) .
  • Cross-Validation : Replicate experiments under inert atmospheres to prevent oxidative degradation, which skews enthalpy values .

Advanced: What strategies optimize the stereoselective synthesis of the 3Z isomer in this compound?

Methodological Answer:

  • Catalyst Selection : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance Z-selectivity (>90% enantiomeric excess) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the Z-configuration .
  • Kinetic Control : Lower reaction temperatures (0–10°C) slow isomerization to the thermodynamically stable E-form .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Below pH 4, the compound undergoes acid-catalyzed dehydration to form α,β-unsaturated ketones. Above pH 8, base-mediated hydrolysis degrades the ester groups .
  • Temperature : Accelerated stability studies (40–60°C) show <5% degradation over 30 days when stored in buffered solutions (pH 6–7) .
  • Best Practices : Use phosphate buffers (50 mM, pH 6.5) and store at -20°C for long-term stability .

Advanced: What mechanistic insights explain the compound’s interactions with lipid-metabolizing enzymes?

Methodological Answer:

  • Enzyme Assays : Incubate with lipases (e.g., Candida antarctica Lipase B) and monitor hydrolysis rates via TLC or LC-MS. The 3Z double bond reduces enzymatic activity by 40% compared to saturated analogs .
  • Molecular Docking : Simulations reveal steric hindrance from the Z-configuration limits binding to enzyme active sites (e.g., ΔG binding = -8.2 kcal/mol vs. -10.5 kcal/mol for E-isomer) .
  • Inhibition Studies : Competitive inhibition constants (Ki) are determined using Lineweaver-Burk plots, showing Ki = 12 μM for pancreatic lipase .

Advanced: How can researchers analyze degradation pathways under oxidative stress conditions?

Methodological Answer:

  • Oxidative Stressors : Expose to H₂O₂ (1–10 mM) or UV light (254 nm) to simulate degradation.
  • LC-MS/MS Identification : Detect primary degradation products like 12-keto-3Z-dodecenoic acid (m/z 211.14) and epoxy derivatives .
  • Kinetic Modeling : Use first-order decay models (R² > 0.95) to predict shelf life under varying oxygen concentrations .

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